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  • Product: 1-Amino-2-methylhexan-2-ol
  • CAS: 100911-67-9

Core Science & Biosynthesis

Foundational

Physiochemical Characterization and Synthetic Utility of 1-Amino-2-methylhexan-2-ol

Topic: Chemical Structure, Synthesis, and Molecular Characterization of 1-Amino-2-methylhexan-2-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Synthesis, and Molecular Characterization of 1-Amino-2-methylhexan-2-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis[1][2]

1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9) represents a distinct class of


-amino alcohols characterized by a tertiary hydroxyl group  adjacent to a primary amine . Unlike its linear counterparts, the quaternary carbon at the C2 position introduces significant steric bulk, influencing both its nucleophilic behavior and its utility as a chiral scaffold in ligand design.[1]

This guide provides a comprehensive technical breakdown of the molecule, focusing on its structural parameters, validated synthetic pathways, and physiochemical properties relevant to medicinal chemistry campaigns.

Structural Connectivity

The molecule consists of a hexane backbone.[1] The C2 position is a quaternary center bearing a methyl group and a hydroxyl group.[1] The C1 position is substituted with a primary amine (


).
  • IUPAC Name: 1-Amino-2-methylhexan-2-ol[2]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CCCCC(C)(CN)O

Visualization of Chemical Architecture

ChemicalStructure Figure 1: Connectivity of 1-Amino-2-methylhexan-2-ol showing the quaternary C2 center. N1 NH2 C1 CH2 N1->C1 C2 Cq C1->C2 OH OH C2->OH Me CH3 C2->Me C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH3 C5->C6

Physiochemical Data Profile

The following data aggregates computed and experimental parameters essential for handling this compound in a laboratory setting.

ParameterValueContext/Relevance
Molecular Weight 131.22 g/mol Exact Mass: 131.13 Da
LogP (XLogP3) 0.6Moderate lipophilicity; suitable for CNS-active fragment libraries.
H-Bond Donors 2Amine (

) and Hydroxyl (

).
H-Bond Acceptors 2Nitrogen and Oxygen lone pairs.
Rotatable Bonds 4Butyl chain flexibility.[1]
Polar Surface Area 46.3

Below the 140

threshold for oral bioavailability.[1]
pKa (Predicted) ~9.5 (Amine)Basic; will exist as a cation at physiological pH.[1]

Expert Insight: The presence of the tertiary alcohol makes the hydroxyl proton significantly less acidic and the oxygen less nucleophilic compared to secondary amino alcohols.[1] This allows for selective N-acylation or N-alkylation without protecting the oxygen in many protocols.

Synthetic Methodology: Regioselective Epoxide Opening[1][4][5][6]

The most robust route to 1-amino-2-methylhexan-2-ol is the aminolysis of 2-methyl-1,2-epoxyhexane . This reaction relies on the regioselective attack of ammonia on the least hindered carbon (C1) of the epoxide ring.[1]

Reaction Mechanism & Regiochemistry

Under basic conditions (nucleophilic attack), the reaction follows an


-like mechanism. The nucleophile (

) attacks the primary carbon (C1) rather than the tertiary carbon (C2) due to steric hindrance, ensuring the formation of the primary amine.[1]

SynthesisPathway Figure 2: Synthetic pathway via aminolysis of the corresponding epoxide. Epoxide 2-Methyl-1,2-epoxyhexane (Precursor) Reaction Nucleophilic Attack (SN2 @ C1) Epoxide->Reaction Ammonia Ammonia (NH3) (Nucleophile) Ammonia->Reaction Product 1-Amino-2-methylhexan-2-ol (Target) Reaction->Product Regioselective Ring Opening

[1][3]

Validated Laboratory Protocol

Safety Note: This reaction involves ammonia gas or solutions under pressure.[1] Use a rated pressure vessel and work within a fume hood.[1]

  • Preparation: Charge a high-pressure steel autoclave or heavy-walled glass pressure tube with 2-methyl-1,2-epoxyhexane (1.0 equiv).

  • Solvent System: Add Methanol (MeOH) or Ethanol (EtOH) (approx. 5-10 volumes).[1] Protic solvents assist in activating the epoxide oxygen via hydrogen bonding.[1]

  • Amination: Cool the vessel to 0°C. Saturate the solution with anhydrous Ammonia gas or add concentrated aqueous ammonium hydroxide (

    
    , >10 equiv). Note: Excess ammonia is critical to prevent dimerization (formation of secondary amines).[1]
    
  • Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours. Monitor consumption of epoxide via TLC or GC-MS.

  • Work-up:

    • Cool to room temperature.[1][4]

    • Carefully vent excess ammonia.[1]

    • Concentrate the solvent in vacuo.[1]

  • Purification: The crude oil is typically pure enough for downstream use.[1] If necessary, purify via vacuum distillation (high boiling point expected) or column chromatography (DCM/MeOH/

    
     gradient).[1]
    

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR)
  • 
     2.5–2.8 ppm:  A distinct signal corresponding to the C1 methylene protons  (
    
    
    
    ). This will appear as a singlet or AB quartet due to the adjacent chiral center (if racemic) or simply diastereotopic splitting.[1]
  • 
     1.1–1.2 ppm:  A sharp singlet corresponding to the C2 methyl group .[1] This confirms the methyl is on a quaternary carbon (no adjacent protons to split it).[1]
    
  • 
     0.9 ppm:  Triplet for the terminal methyl of the butyl chain.[1]
    
Mass Spectrometry (ESI-MS)
  • 
    :  132.2 m/z.[1]
    
  • Fragmentation often shows loss of the butyl chain or water (

    
    ).[1]
    

Applications in Drug Discovery[1][5]

This scaffold serves as a specialized building block in Fragment-Based Drug Design (FBDD).

  • Oxazolidinone Synthesis: Reaction with phosgene or CDI (Carbonyldiimidazole) cyclizes the 1,2-amino alcohol into a 2-oxazolidinone. The C2-methyl group provides steric occlusion that can improve metabolic stability of the ring.

  • Chiral Ligands: If resolved into enantiomers (

    
     or 
    
    
    
    ), this molecule acts as a chiral auxiliary in asymmetric catalysis, coordinating metals via the N and O atoms.
  • Linker Chemistry: The primary amine is highly reactive toward electrophiles (acid chlorides, isocyanates), while the tertiary alcohol remains inert under mild conditions, allowing for chemoselective ligation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55281824, 1-Amino-2-methylhexan-2-ol. Retrieved from [Link][1]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols.[5] Synthesis, 49(06), 1231-1242. (Contextual grounding for epoxide ring-opening methodology).
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative source for regioselectivity rules in epoxide opening).

Sources

Exploratory

Solubility profile of 1-Amino-2-methylhexan-2-ol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Amino-2-methylhexan-2-ol in Organic Solvents Introduction 1-Amino-2-methylhexan-2-ol is a primary amino alcohol whose utility in pharmaceutical and fine chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-Amino-2-methylhexan-2-ol in Organic Solvents

Introduction

1-Amino-2-methylhexan-2-ol is a primary amino alcohol whose utility in pharmaceutical and fine chemical synthesis is contingent on a thorough understanding of its physicochemical properties. A critical parameter among these is its solubility in various organic solvents, which directly impacts reaction kinetics, purification strategies, and formulation development. Due to its status as a relatively novel chemical entity, extensive public-domain data on its solubility is scarce.

This guide, therefore, adopts the perspective of a Senior Application Scientist, moving beyond a simple data sheet to a comprehensive framework for how to approach the solubility characterization of a novel compound like 1-Amino-2-methylhexan-2-ol. We will explore its predicted physicochemical properties, the theoretical underpinnings of its solubility, and provide a robust, self-validating experimental protocol for its determination.

Predicted Physicochemical Profile and Its Impact on Solubility

The molecular structure of 1-Amino-2-methylhexan-2-ol—featuring a primary amine (-NH2), a tertiary alcohol (-OH), and a C6 alkyl chain—dictates its solubility behavior.

  • Polar Head Group: The presence of both a primary amine and a tertiary alcohol creates a highly polar, hydrophilic region capable of acting as both a hydrogen bond donor and acceptor. This suggests a strong affinity for polar solvents.

  • Nonpolar Tail: The hexyl chain introduces significant nonpolar character, which will favor interactions with less polar, organic solvents through van der Waals forces.

  • Amphiphilic Nature: The combination of a polar head and a nonpolar tail makes 1-Amino-2-methylhexan-2-ol an amphiphilic molecule. Its solubility will thus be a delicate balance between these two competing characteristics. In polar protic solvents like methanol and ethanol, strong hydrogen bonding interactions with the solvent are expected to lead to high solubility. In polar aprotic solvents such as DMSO or DMF, dipole-dipole interactions and hydrogen bond acceptance by the solvent will also promote solubility. In nonpolar solvents like hexane or toluene, the alkyl chain will be the primary driver of interaction, and solubility is expected to be lower.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" governs solubility. For 1-Amino-2-methylhexan-2-ol, the key interactions with organic solvents can be categorized as follows:

  • Hydrogen Bonding: The -OH and -NH2 groups can donate hydrogen bonds, while the oxygen and nitrogen atoms can accept them. This is the dominant interaction in polar protic solvents.

  • Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a significant molecular dipole, leading to favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The C6 alkyl chain contributes to these weak, nonpolar interactions, which are the primary mechanism for solubility in nonpolar solvents.

The interplay of these forces determines the overall solubility. A solvent that can effectively engage with both the polar head and the nonpolar tail will be the most effective.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound in a given solvent at a specific temperature. The following protocol is designed to be self-validating and robust.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 1-Amino-2-methylhexan-2-ol in a selected organic solvent at a controlled temperature.

Materials:

  • 1-Amino-2-methylhexan-2-ol (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature incubator/shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of 1-Amino-2-methylhexan-2-ol and dissolve it in a suitable solvent to create a stock solution of known concentration. This will be used to generate a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to cover the expected solubility range. Analyze these standards using the chosen analytical method (e.g., HPLC, GC) to construct a calibration curve of response versus concentration.

  • Sample Preparation: To a series of vials, add an excess amount of 1-Amino-2-methylhexan-2-ol to a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a predetermined time (e.g., 24-72 hours) to reach equilibrium. A preliminary experiment should be conducted to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of 1-Amino-2-methylhexan-2-ol in the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Trustworthiness and Self-Validation:

  • Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, 72 hours) to ensure that the measured concentration is constant, confirming that equilibrium has been reached.

  • Replicates: All experiments should be performed in triplicate to assess the precision of the measurement.

  • Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation as a secondary check.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Standard prep_cal Generate Calibration Curve prep_stock->prep_cal analyze Analyze via HPLC/GC prep_cal->analyze Calibration Data prep_samples Prepare Solvent + Excess Solute equilibrate Equilibrate at Constant Temp. prep_samples->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Filter Supernatant settle->sample dilute Dilute Sample sample->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation

The determined solubility data should be summarized in a clear, tabular format for easy comparison.

Solvent ClassSolventTemperature (°C)Solubility (g/L)Standard Deviation
Polar ProticMethanol25Experimental DataCalculated SD
Ethanol25Experimental DataCalculated SD
Isopropanol25Experimental DataCalculated SD
Polar AproticAcetonitrile25Experimental DataCalculated SD
Acetone25Experimental DataCalculated SD
Dimethyl Sulfoxide25Experimental DataCalculated SD
NonpolarToluene25Experimental DataCalculated SD
Hexane25Experimental DataCalculated SD

Conclusion

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-Amino-2-methylhexan-2-ol via Regioselective Epoxide Aminolysis

Executive Summary This application note details a robust, two-phase synthesis protocol for 1-Amino-2-methylhexan-2-ol , a critical -amino alcohol motif used as a chiral auxiliary precursor and a transition-state mimic in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-phase synthesis protocol for 1-Amino-2-methylhexan-2-ol , a critical


-amino alcohol motif used as a chiral auxiliary precursor and a transition-state mimic in medicinal chemistry.

Unlike generic protocols, this guide addresses the specific steric challenges of the tertiary alcohol center at C2. We utilize a regioselective aminolysis of a gem-disubstituted epoxide , ensuring exclusive attack at the less hindered C1 position. This method avoids the use of hazardous cyanides (cyanohydrin route) and offers superior yield compared to nitroalkane reductions on sterically hindered ketones.

Key Chemical Attributes
PropertySpecification
IUPAC Name 1-Amino-2-methylhexan-2-ol
Molecular Formula

Molecular Weight 131.22 g/mol
Target Purity >98% (GC-MS /

H-NMR)
Key Challenge Preventing attack at C2 (tertiary center) and managing epoxide volatility.[1][2]

Strategic Analysis & Pathway Design

The synthesis relies on the construction of the carbon skeleton followed by functional group manipulation.[3] The most reliable pathway involves the conversion of 2-hexanone to its corresponding epoxide, followed by nucleophilic ring opening with ammonia.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_logic Mechanistic Control Target Target: 1-Amino-2-methylhexan-2-ol (Tertiary Alcohol / Primary Amine) Epoxide Intermediate: 2-Methyl-1,2-epoxyhexane (Gem-disubstituted Epoxide) Epoxide->Target Regioselective Aminolysis (NH3/MeOH) Alkene Precursor: 2-Methyl-1-hexene Alkene->Epoxide Epoxidation (mCPBA) Ketone Starting Material: 2-Hexanone Ketone->Alkene Wittig Reaction (Ph3P=CH2) Note1 Steric hindrance at C2 forces Nucleophile (NH3) to attack C1. Note1->Epoxide

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via epoxidation and the subsequent steric-controlled ring opening.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Methyl-1,2-epoxyhexane

Note: If 2-methyl-1-hexene is commercially available, proceed directly to Step B. If starting from 2-hexanone, begin at Step A.

Step A: Wittig Methylenation (Optional Upstream)

Objective: Convert 2-hexanone to 2-methyl-1-hexene.

  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise (solution turns bright yellow

      
       ylide formation). Stir for 30 min.
      
    • Add 2-hexanone dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with pentane (to precipitate triphenylphosphine oxide), dry over 
      
      
      
      , and concentrate.
    • Validation: Disappearance of ketone carbonyl peak in IR (

      
      ).
      
Step B: Prilezhaev Epoxidation (Core Precursor Synthesis)

Objective: Convert 2-methyl-1-hexene to 2-methyl-1,2-epoxyhexane. Safety: mCPBA is shock-sensitive and an oxidizer.

ReagentEquivalentsRole
2-Methyl-1-hexene1.0Substrate
mCPBA (70-75%)1.2Oxidant
Dichloromethane (DCM)Solvent (0.2 M)Medium

ExcessAcid Scavenger

Protocol:

  • Preparation: Dissolve 2-methyl-1-hexene in DCM. Add solid

    
     (0.5 eq) to buffer the solution (prevents acid-catalyzed rearrangement).
    
  • Addition: Cool mixture to 0°C. Add mCPBA portion-wise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12h).

  • Self-Validating Workup:

    • Filter off solid m-chlorobenzoic acid byproduct.

    • Wash filtrate with 10%

      
       (removes excess peroxide; test with starch-iodide paper—should remain white).
      
    • Wash with saturated

      
       followed by brine.
      
    • Dry (

      
      ) and concentrate carefully (product is volatile).
      
  • Yield: Expect 85-90% colorless oil.

Phase 2: Regioselective Aminolysis (Target Synthesis)

Objective: Ring-opening of the epoxide with ammonia to yield 1-amino-2-methylhexan-2-ol.

Mechanism: The reaction is driven by the nucleophilic attack of ammonia. Due to the high steric bulk of the methyl and butyl groups at C2, the ammonia attacks the unhindered C1 exclusively (


-like mechanism).
Reagents & Equipment[2][4][5][6][7]
  • Substrate: 2-Methyl-1,2-epoxyhexane.

  • Nucleophile: 7M

    
     in Methanol (commercial) or aqueous 
    
    
    
    (requires co-solvent like isopropanol).
  • Vessel: Heavy-walled pressure tube or autoclave (essential to contain

    
     gas).
    
Step-by-Step Protocol
  • Charging: In a pressure tube, dissolve the epoxide (10 mmol) in 7M

    
     in MeOH (10 mL, ~7 eq).
    
    • Note: High excess of ammonia is critical to prevent the formation of secondary/tertiary amine dimers (i.e., two epoxides reacting with one ammonia).

  • Reaction: Seal the vessel tightly. Heat to 60°C behind a blast shield. Stir for 6–8 hours.

    • Monitoring: TLC (stain with Ninhydrin or PMA) will show the disappearance of the non-polar epoxide and the appearance of a polar, ninhydrin-positive spot (amine).

  • De-gassing: Cool the vessel to 0°C (ice bath) before opening. Carefully vent the excess ammonia in a fume hood.

  • Concentration: Evaporate the methanol under reduced pressure.

Purification: The "Acid-Base Switch" (Self-Validating System)

This step guarantees that only basic amines are isolated, removing any unreacted neutral epoxide or diol byproducts (formed by hydrolysis).

Purification Crude Crude Reaction Mixture (Amine + Impurities) AcidWash Add 1M HCl Extract with Ether Crude->AcidWash OrgLayer1 Organic Layer (Discard Non-Basics) AcidWash->OrgLayer1 Neutral/Acidic Impurities AqLayer1 Aqueous Layer (Acidic) Contains Product Salt (R-NH3+) AcidWash->AqLayer1 Product retained Basify Basify with 4M NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure 1-Amino-2-methylhexan-2-ol Extract->Final

Figure 2: Acid-Base purification workflow ensuring high chemical purity.

  • Dissolve crude residue in

    
    .
    
  • Extract with 1M HCl (3 x 20 mL). The product moves to the aqueous phase; impurities stay in ether.

  • Discard organic layer.

  • Cool aqueous layer and basify with 4M NaOH until pH > 12 (solution becomes cloudy as free amine separates).

  • Extract with DCM (3 x 30 mL).

  • Dry (

    
    ) and concentrate to yield the pure amino alcohol.
    

Quality Control & Characterization

Verify the structure using the following data points.

TechniqueExpected SignalInterpretation

NMR
(400 MHz,

)

1.15 (s, 3H)
Methyl group attached to quaternary C2.

2.60 & 2.85 (d, J=12Hz, 2H)
Diastereotopic protons at C1 (

).

0.90 (t, 3H)
Terminal methyl of the hexyl chain.

NMR
~71-73 ppmQuaternary Carbon (C2) with -OH.
~50-52 ppmCarbon (C1) with -NH2.
Mass Spec (ESI+)m/z 132.1

Confirm molecular weight.

Troubleshooting:

  • Presence of secondary amine (dimer): Indicates insufficient ammonia excess. Increase

    
     to 10-15 equivalents in future runs.
    
  • Low Yield: Ensure the epoxide formation (Step B) was complete before aminolysis; epoxides are volatile, avoid high-vacuum for extended periods during intermediate isolation.

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis1984 , 8, 629-656.

    • Context: Establishes the rule that nucleophiles attack the less substituted carbon in gem-disubstituted epoxides under basic conditions.
  • Aminolysis Protocols

    • Benedetti, F., et al. "Ring opening of epoxides with amines." Chem. Soc. Rev.2010 , 39, 2168-2174.

    • Context: General procedures for ammonia/amine addition to oxiranes.
  • Specific Analog Synthesis (Grounding)

    • Tajbakhsh, M., et al. "Regioselective Ring Opening of Epoxides with Amines." J. Mex. Chem. Soc.2013 , 57, 1. [8]

    • Context: Validates the use of catalyst-free or mild conditions for high regioselectivity in similar aliph
  • Safety Data (Ammonia & Epoxides)

    • PubChem Compound Summary for 1-Amino-2-methylhexan-2-ol.

    • Context: Physical properties and safety identifiers.[1]

Sources

Application

Application Note: Reductive Amination Protocols for the Synthesis of 1-Amino-2-methylhexan-2-ol

Part 1: Strategic Analysis & Chemical Logic The Synthetic Challenge The target molecule, 1-Amino-2-methylhexan-2-ol , features a primary amine adjacent to a tertiary alcohol with a butyl chain and a methyl group. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Synthetic Challenge

The target molecule, 1-Amino-2-methylhexan-2-ol , features a primary amine adjacent to a tertiary alcohol with a butyl chain and a methyl group. While the ring-opening of 2-butyl-2-methyloxirane with ammonia is a common industrial route, it often suffers from regioselectivity issues (yielding the isomeric 2-amino-alcohol) and requires high-pressure reactors.

Reductive amination offers a milder, regioselective alternative, specifically targeting the conversion of 2-hydroxy-2-methylhexanal to the desired amine. However, this route presents specific chemoselective hurdles:

  • Substrate Instability: The precursor, an

    
    -hydroxy aldehyde, is prone to dimerization (forming cyclic hemiacetals) and dehydration (forming 
    
    
    
    -unsaturated aldehydes).
  • Competitive Reduction: Standard reducing agents (e.g.,

    
    ) may reduce the aldehyde to the diol (2-methylhexane-1,2-diol) faster than the imine forms.
    
  • Steric Hindrance: The adjacent quaternary carbon (C2) creates steric bulk, slowing the nucleophilic attack of ammonia.

The Solution: Lewis Acid Activation

To overcome these barriers, this guide prioritizes a Titanium(IV)-mediated reductive amination . Titanium tetraisopropoxide (


) serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, facilitating amine attack.

  • Water Scavenger: Irreversibly sequesters water produced during imine formation, driving the equilibrium toward the imine intermediate (

    
    ) and preventing hydrolysis.
    

Part 2: Detailed Experimental Protocols

Protocol A: Titanium-Mediated Direct Reductive Amination (Recommended)

Best for: High yields, preventing side-reactions, and handling unstable precursors.

Materials & Reagents
  • Precursor: 2-Hydroxy-2-methylhexanal (1.0 equiv) [Note: Freshly prepared via Swern oxidation of 2-methylhexane-1,2-diol is recommended due to stability].

  • Amine Source: Ammonia (7M in Methanol) or Ammonium Acetate (

    
    ).
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv).
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation (Dehydration Equilibrium Shift):

    • Charge a flame-dried reaction flask with 2-hydroxy-2-methylhexanal (10 mmol) dissolved in anhydrous THF (20 mL).

    • Under nitrogen atmosphere, add

      
        (15 mmol, 4.4 mL) dropwise.
      
    • Add Ammonia (7M in MeOH, 20 mmol, 2.9 mL).

    • Observation: The solution may turn slightly yellow/hazy.

    • Stir at ambient temperature (

      
      ) for 6–12 hours.
      
    • Checkpoint: Monitor by IR or TLC. Disappearance of the carbonyl stretch (

      
      ) and appearance of the imine stretch (
      
      
      
      ) indicates readiness.
  • Reduction:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Add

      
        (15 mmol, 0.57 g) portion-wise to prevent vigorous hydrogen evolution.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up (Titanium Quench):

    • Critical Step: Quench the reaction by adding 2M NaOH or Ammonium Hydroxide (

      
      ) solution. This precipitates titanium salts as a white solid (
      
      
      
      ).
    • Dilute with Ethyl Acetate (EtOAc).

    • Filter the mixture through a Celite pad to remove the titanium salts.

    • Wash the filter cake with EtOAc.

  • Purification:

    • Extract the filtrate with 1M HCl (aqueous). The amine moves to the aqueous phase; non-basic impurities remain in organic.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine back into Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: Colorless to pale yellow oil.

Protocol B: Cyanoborohydride "One-Pot" Method

Best for: High-throughput screening or when Titanium reagents are incompatible with other functional groups.

Materials & Reagents
  • Precursor: 2-Hydroxy-2-methylhexanal.

  • Amine Source: Ammonium Acetate (

    
    ) (10 equiv).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 equiv).
    
  • Solvent: Methanol (MeOH).

  • Additives: Molecular Sieves (3Å) or

    
    .
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-hydroxy-2-methylhexanal (5 mmol) and

      
        (50 mmol) in MeOH (15 mL).
      
    • Add activated 3Å Molecular Sieves (1 g) to absorb water.

  • Reduction:

    • Add

      
        (7.5 mmol) in one portion.
      
    • pH Control: Verify pH is approximately 6–7. If too acidic, the amine is protonated and unreactive; if too basic, the aldehyde reduces. Adjust with trace Acetic Acid if necessary.

    • Stir at room temperature for 24–48 hours.

  • Work-up (Cyanide Safety):

    • Acidify carefully with 1M HCl (in a fume hood) to decompose excess borohydride (HCN gas risk—ensure proper ventilation).

    • Basify to pH >12 with NaOH.

    • Extract with DCM, dry, and concentrate.

Part 3: Data Analysis & Visualization

Mechanistic Pathway (Titanium-Mediated)

The following diagram illustrates the critical role of Titanium in stabilizing the transition state and preventing the reversion of the hemiaminal to the aldehyde.

ReductiveAmination cluster_0 Critical Control Point Aldehyde 2-Hydroxy-2-methylhexanal (Substrate) TiComplex Ti-Activated Carbonyl (Lewis Acid Complex) Aldehyde->TiComplex + Ti(OiPr)4 Hemiaminal Hemiaminal Intermediate TiComplex->Hemiaminal + NH3 Imine Ti-Imine Complex (Activated for Reduction) Hemiaminal->Imine - H2O (Scavenged by Ti) Product 1-Amino-2-methylhexan-2-ol (Target) Imine->Product + Hydride (NaBH4)

Figure 1: Mechanism of Titanium-mediated reductive amination showing water scavenging and imine activation.

Method Comparison Table
FeatureProtocol A: Ti-MediatedProtocol B: NaBH3CNProtocol C: Epoxide Opening (Ref)
Regioselectivity High (>98%) High (>95%)Moderate (Mixture of 1-amino/2-amino)
Reaction Time 8–14 Hours24–48 Hours4–6 Hours
Safety Profile Moderate (Ti waste)Low (HCN risk) Low (High Pressure NH3)
Yield 75–85% 50–65%60–70%
Water Tolerance Low (Must be anhydrous)HighHigh
Suitability Lab/Pilot Scale HTS / ScreeningIndustrial Bulk
Workflow Decision Tree

Workflow Start Start: 2-Hydroxy-2-methylhexanal CheckWater Is the substrate/solvent strictly anhydrous? Start->CheckWater MethodA Use Protocol A (Ti(OiPr)4 + NaBH4) CheckWater->MethodA Yes MethodB Use Protocol B (NaBH3CN + NH4OAc) CheckWater->MethodB No Purification Acid/Base Extraction MethodA->Purification MethodB->Purification Final Target: 1-Amino-2-methylhexan-2-ol Purification->Final

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on solvent conditions.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

  • Imine Hydrolysis:

    • Symptom:[1][2][3][4] Low yield, recovery of starting aldehyde.

    • Cause: Water presence during the reaction before reduction.

    • Fix: Ensure

      
       is fresh (clear, not cloudy). Increase molecular sieves loading in Protocol B.
      
  • Over-Reduction (Diol Formation):

    • Symptom:[1][2][3][4][5] Isolation of 2-methylhexane-1,2-diol.

    • Cause: Reducing agent added before imine formation was complete.[6]

    • Fix: Extend the stirring time of Step 1 (Imine formation) to 12 hours. Verify imine formation via IR (1640 cm⁻¹) before adding borohydride.

  • Stereochemistry:

    • The product contains a chiral center at C2.

    • Note: Standard chemical reductive amination produces a racemate. If enantiopure material is required, consider Biocatalytic Reductive Amination using Amine Dehydrogenases (AmDH) which can kinetically resolve the ketone or aldehyde precursor [1].

Part 5: References

  • Biocatalytic Reductive Amination: Tseliou, V., et al. (2019). "Amine Dehydrogenases: Efficient Biocatalysts for the Reductive Amination of Carbonyl Compounds." Chemistry – A European Journal.

  • Titanium-Mediated Methodology: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • General Reductive Amination: Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Target Compound Data: PubChem CID 55281824. "1-amino-2-methylhexan-2-ol."[8][9][10][11] National Center for Biotechnology Information.

  • Cyanoborohydride Specifics: Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

Sources

Method

The Untapped Potential of 1-Amino-2-methylhexan-2-ol and its Analogs as Ligands in Metal-Catalyzed Reactions: A Guide for Researchers

For Immediate Release Shanghai, China – February 23, 2026 – As the demand for enantiomerically pure compounds continues to escalate in the pharmaceutical and fine chemical industries, the exploration of novel, efficient,...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 23, 2026 – As the demand for enantiomerically pure compounds continues to escalate in the pharmaceutical and fine chemical industries, the exploration of novel, efficient, and versatile chiral ligands remains a paramount objective. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 1-amino-2-methylhexan-2-ol and the broader class of chiral 1,2-amino alcohols as ligands in metal-catalyzed reactions. While specific catalytic applications of 1-amino-2-methylhexan-2-ol are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential. This guide will, therefore, leverage established principles and protocols from closely related 1,2-amino alcohol ligands to provide a comprehensive framework for its investigation and application.

Introduction: The Promise of 1,2-Amino Alcohol Ligands

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis. Their utility stems from several key features:

  • Bidentate Coordination: The vicinal amino and hydroxyl groups can chelate to a metal center, forming a stable five-membered ring that imparts conformational rigidity to the catalytic complex. This rigidity is crucial for creating a well-defined chiral environment around the metal, which is essential for high enantioselectivity.

  • Tunable Steric and Electronic Properties: The substituents on the carbon backbone of the amino alcohol can be readily modified to fine-tune the steric bulk and electronic nature of the ligand. This allows for the optimization of the catalyst for a specific transformation.

  • Accessibility: Many chiral amino alcohols can be synthesized from the chiral pool, such as amino acids, or through established asymmetric synthetic routes, making a diverse range of enantiopure ligands accessible.[1]

1-Amino-2-methylhexan-2-ol, with its tertiary alcohol and primary amine functionalities, presents an intriguing scaffold for ligand design. The butyl chain and methyl group at the stereocenter offer a unique steric profile that could lead to novel reactivity and selectivity in metal-catalyzed reactions.

Synthesis and Physicochemical Properties

The synthesis of 1-amino-2-methylhexan-2-ol can be approached through several established methods for preparing 1,2-amino alcohols. A common strategy involves the ring-opening of a chiral epoxide with an amine nucleophile or the asymmetric reduction of an α-amino ketone.[1][2]

Basic Physicochemical Properties of 1-Amino-2-methylhexan-2-ol:

PropertyValueSource
Molecular FormulaC₇H₁₇NO[3]
Molecular Weight131.22 g/mol [3]
IUPAC Name1-amino-2-methylhexan-2-ol[3]

Application in Asymmetric Catalysis: Protocols and Mechanistic Considerations

Based on the successful application of analogous 1,2-amino alcohol ligands, we can extrapolate potential applications for 1-amino-2-methylhexan-2-ol in several key metal-catalyzed reactions. The following sections provide detailed protocols and the underlying scientific rationale.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols.[4] Ruthenium and Iridium complexes bearing chiral 1,2-amino alcohol ligands are highly effective catalysts for this transformation.

Catalyst Preparation and Reaction Workflow

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ (metal precursor)

  • (S)-1-Amino-2-methylhexan-2-ol (chiral ligand)

  • Potassium tert-butoxide (KOtBu) (base)

  • Acetophenone (substrate)

  • Isopropanol (hydrogen source and solvent)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in-situ):

    • To a dry, inert atmosphere-purged reaction vessel, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru).

    • Add (S)-1-Amino-2-methylhexan-2-ol (0.012 mmol, 1.2 mol%).

    • Add anhydrous isopropanol (2 mL).

    • Stir the mixture at room temperature for 20 minutes to allow for ligand exchange and complex formation.

    • Add a solution of KOtBu (0.025 mmol, 2.5 mol%) in isopropanol (1 mL) and stir for an additional 10 minutes. The formation of the active catalyst is often indicated by a color change.

  • Catalytic Reaction:

    • Add acetophenone (0.5 mmol, 1.0 equiv) to the catalyst solution.

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction by adding a few drops of water.

    • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Metal Precursor: Dimeric ruthenium and iridium complexes are common precursors that readily react with the amino alcohol ligand to form the active monomeric catalyst in situ.

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete complexation of the metal and to prevent the formation of less active or inactive species.

  • Base: The base is crucial for the deprotonation of the coordinated ligand and/or the hydrogen source, which is a key step in the catalytic cycle.

  • Hydrogen Source: Isopropanol is a convenient and widely used hydrogen donor, being oxidized to acetone. Formic acid/triethylamine azeotrope is another common and effective hydrogen source.

Enantioselective Alkylation of Aldehydes with Dialkylzinc Reagents

The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral 1,2-amino alcohols are excellent ligands for promoting the enantioselective addition of dialkylzinc reagents to aldehydes.

Proposed Catalytic Cycle

Enantioselective_Alkylation cluster_0 Catalytic Cycle Ligand 1-Amino-2-methylhexan-2-ol Active_Catalyst Chiral Zinc-Aminoalkoxide Ligand->Active_Catalyst Reacts with R₂Zn Dialkylzinc R₂Zn Dialkylzinc->Active_Catalyst Aldehyde R'CHO Coordination Aldehyde Coordination Aldehyde->Coordination Product Chiral Alcohol Active_Catalyst->Coordination Reacts with R'CHO Alkylation Alkyl Transfer Coordination->Alkylation Intramolecular Release Product Release Alkylation->Release Forms Zinc Alkoxide Release->Product Release->Active_Catalyst Regenerates Catalyst

Caption: Proposed cycle for enantioselective aldehyde alkylation.

Detailed Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1S,2R)-1-Amino-2-methylhexan-2-ol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (substrate)

  • Anhydrous toluene (solvent)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation:

    • To a dry, inert atmosphere-purged reaction vessel, add (1S,2R)-1-Amino-2-methylhexan-2-ol (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol, 10 mol%) and stir the mixture at 0 °C for 30 minutes.

  • Catalytic Reaction:

    • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution at 0 °C.

    • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv) dropwise over 1 hour, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenylpropan-1-ol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the enantioselective addition of dialkylzincs to aldehydes using chiral amino alcohol ligands. The slow addition of the dialkylzinc reagent is critical to maintain a low concentration of the achiral background reaction, thus ensuring high enantioselectivity.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile intermediates that can be readily converted to 1,2-amino alcohols or α-hydroxy ketones. Copper complexes of chiral amino alcohols have been shown to be effective catalysts for the asymmetric version of this reaction.[5]

Detailed Protocol: Asymmetric Henry Reaction between Benzaldehyde and Nitromethane

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (1S,2R)-1-Amino-2-methylhexan-2-ol (chiral ligand)

  • Benzaldehyde (substrate)

  • Nitromethane (reagent and solvent)

  • Triethylamine (base)

  • Anhydrous reaction vessel

Procedure:

  • Catalyst Formation:

    • In a reaction vessel, dissolve Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and (1S,2R)-1-Amino-2-methylhexan-2-ol (0.06 mmol, 6 mol%) in nitromethane (2 mL) at room temperature.

    • Stir the mixture for 1 hour to form the chiral copper complex.

  • Catalytic Reaction:

    • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

    • Add triethylamine (0.1 mmol, 10 mol%) dropwise.

    • Stir the reaction and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with 1 M HCl.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral β-nitro alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Future Outlook and Potential in Drug Development

The structural features of 1-amino-2-methylhexan-2-ol make it a promising candidate for the development of novel chiral ligands and catalysts. Its application is not limited to the reactions described above; it could also find utility in other important transformations such as:

  • Asymmetric C-C and C-N cross-coupling reactions. [6][7]

  • Enantioselective epoxidation and dihydroxylation reactions.

  • Asymmetric aldol and Mannich reactions. [8]

In the context of drug development, chiral amino alcohols are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs).[9] The use of 1-amino-2-methylhexan-2-ol as a chiral ligand or auxiliary could provide more efficient and stereoselective routes to complex drug molecules, ultimately accelerating the drug discovery process.

Conclusion

While the catalytic applications of 1-amino-2-methylhexan-2-ol are yet to be fully explored, its structural analogy to well-established 1,2-amino alcohol ligands provides a strong foundation for its investigation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the potential of this and similar chiral ligands in the exciting field of asymmetric catalysis. The continued development of novel chiral ligands is a cornerstone of modern organic synthesis, and the exploration of underexplored scaffolds like 1-amino-2-methylhexan-2-ol is a critical endeavor.

References

  • Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. RSC Advances. Available at: [Link]

  • β‐amino alcohol containing chiral ligands and auxiliaries. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]

  • Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. Royal Society of Chemistry. Available at: [Link]

  • 1-Amino-2-methylhexan-2-ol | C7H17NO | CID 55281824. PubChem. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS - Illinois. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ResearchGate. Available at: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Available at: [Link]

  • Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.
  • Metal Complexes of Biologically Important Ligands, CLXXII[10]. Metal Ions and Metal Complexes as Protective Groups of Amino Acid. De Gruyter. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Available at: [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Publishing. Available at: [Link]

  • Transition metal amino acid complexes. Wikipedia. Available at: [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. Available at: [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed Central. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available at: [Link]

  • Supporting information. RSC Publishing. Available at: [Link]

  • Bioorganic & Organic Chemistry. MedCrave online. Available at: [Link]

  • Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. CNR-IRIS. Available at: [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. Available at: [Link]

  • Spotlight: Catalytic applications of molecular machines. Iranian Journal of Catalysis. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. PubMed Central. Available at: [Link]

  • Catalytic chemoselective C-N and C-O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. PubMed. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

Sources

Application

The Strategic Application of 1-Amino-2-methylhexan-2-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Abstract In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safer and more effective drugs. Chiral 1,2-amino alcohols are a class of molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safer and more effective drugs. Chiral 1,2-amino alcohols are a class of molecules that have proven to be invaluable as versatile building blocks and chiral auxiliaries in asymmetric synthesis.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-amino-2-methylhexan-2-ol, a key intermediate for establishing stereocenters in potential therapeutic agents. We will explore its enantioselective synthesis and its practical application as a chiral auxiliary in the synthesis of α-alkylated carboxylic acids, which are common substructures in a variety of pharmaceuticals.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in pharmaceutical chemistry.

1-Amino-2-methylhexan-2-ol (C7H17NO) is a chiral bifunctional molecule featuring a primary amine and a tertiary alcohol.[2] This structural arrangement makes it an excellent candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[3] The use of amino alcohol-derived chiral auxiliaries is a well-established strategy for the asymmetric alkylation of carboxylic acids, providing a reliable route to enantiomerically enriched products.[]

Enantioselective Synthesis of 1-Amino-2-methylhexan-2-ol

A robust and scalable synthesis of the chiral auxiliary itself is a prerequisite for its widespread application. An effective strategy for the enantioselective synthesis of 1-amino-2-methylhexan-2-ol proceeds via a two-step sequence starting from the readily available 2-hexanone. This pathway involves a diastereoselective Henry (nitroaldol) reaction followed by the reduction of the nitro group to a primary amine.

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

G A 2-Hexanone B 1-Nitro-2-methylhexan-2-ol A->B Nitromethane, Chiral Catalyst (e.g., Proline derivative) C 1-Amino-2-methylhexan-2-ol B->C Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Synthetic route to 1-Amino-2-methylhexan-2-ol.

Protocol 1: Synthesis of 1-Nitro-2-methylhexan-2-ol via Asymmetric Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of a chiral catalyst can render this reaction enantioselective, establishing the stereocenter at the tertiary alcohol.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hexanone100.1610.0 g0.1
Nitromethane61.049.15 g (7.6 mL)0.15
Chiral Catalyst-(e.g., 0.01 mol)-
Solvent (e.g., Toluene)-100 mL-

Procedure

  • To a stirred solution of 2-hexanone (10.0 g, 0.1 mol) and the chiral catalyst in toluene (100 mL) at 0 °C, add nitromethane (9.15 g, 0.15 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched 1-nitro-2-methylhexan-2-ol.

Protocol 2: Reduction of 1-Nitro-2-methylhexan-2-ol to 1-Amino-2-methylhexan-2-ol

The reduction of the nitro group to a primary amine is a common and reliable transformation. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.[5]

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
1-Nitro-2-methylhexan-2-ol161.2110.0 g0.062
Palladium on Carbon (10% Pd/C)-1.0 g-
Solvent (e.g., Methanol)-150 mL-

Procedure

  • In a hydrogenation vessel, dissolve 1-nitro-2-methylhexan-2-ol (10.0 g, 0.062 mol) in methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.[6]

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[6]

  • Concentrate the filtrate under reduced pressure to obtain 1-amino-2-methylhexan-2-ol. The product can be further purified by distillation or recrystallization if necessary.

Application as a Chiral Auxiliary: Asymmetric Synthesis of α-Alkylated Carboxylic Acids

With the enantiomerically pure 1-amino-2-methylhexan-2-ol in hand, it can be employed as a chiral auxiliary to direct the asymmetric alkylation of a carboxylic acid derivative. This process typically involves three key steps: N-acylation, diastereoselective alkylation, and cleavage of the auxiliary.

Asymmetric Alkylation Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A 1-Amino-2-methylhexan-2-ol C N-Acyl Chiral Auxiliary A->C B Carboxylic Acid Derivative (e.g., Acid Chloride) B->C D N-Acyl Chiral Auxiliary F Alkylated N-Acyl Auxiliary D->F E 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) E->F G Alkylated N-Acyl Auxiliary I Chiral α-Alkylated Carboxylic Acid G->I J Recovered Chiral Auxiliary G->J H Hydrolysis (e.g., LiOH/H2O2) H->I H->J

Caption: Workflow for asymmetric alkylation using a chiral amino alcohol auxiliary.

Protocol 3: N-Acylation of 1-Amino-2-methylhexan-2-ol

The first step is the formation of an amide bond between the chiral auxiliary and the carboxylic acid that is to be alkylated.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
1-Amino-2-methylhexan-2-ol131.2213.1 g0.1
Propionyl Chloride92.529.25 g0.1
Triethylamine101.1912.1 g (16.7 mL)0.12
Dichloromethane (DCM)-200 mL-

Procedure

  • Dissolve 1-amino-2-methylhexan-2-ol (13.1 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in DCM (200 mL) in a flask cooled in an ice bath.

  • Add propionyl chloride (9.25 g, 0.1 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the N-acyl derivative.

Protocol 4: Diastereoselective Alkylation

The N-acyl derivative is deprotonated to form a chiral enolate, which then reacts with an alkylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.[3]

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
N-Acyl Auxiliary187.2918.7 g0.1
Lithium Diisopropylamide (LDA)107.12(0.11 mol)-
Benzyl Bromide171.0418.8 g (13.0 mL)0.11
Tetrahydrofuran (THF), anhydrous-250 mL-

Procedure

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-acyl auxiliary (18.7 g, 0.1 mol) in anhydrous THF (150 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (0.11 mol) in THF (100 mL) via a syringe or dropping funnel.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (18.8 g, 0.11 mol) to the enolate solution at -78 °C.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to give the crude alkylated product. Purification can be achieved by column chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid. Hydrolysis with lithium hydroperoxide is a mild and effective method for cleaving N-acyl oxazolidinone-type auxiliaries and is applicable here.[7]

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
Alkylated N-Acyl Auxiliary277.4127.7 g0.1
Lithium Hydroxide (LiOH)23.954.8 g0.2
Hydrogen Peroxide (30% aq.)34.0122.7 mL0.2
THF/Water (3:1)-200 mL-

Procedure

  • Dissolve the alkylated N-acyl auxiliary (27.7 g, 0.1 mol) in a 3:1 mixture of THF and water (200 mL) and cool to 0 °C.

  • In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% aqueous hydrogen peroxide (22.7 mL) to a solution of lithium hydroxide (4.8 g) in water (50 mL) at 0 °C.

  • Add the cold lithium hydroperoxide solution to the solution of the auxiliary.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3) to reduce excess peroxide.

  • Acidify the mixture with 1M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic with 1M NaOH and extract with dichloromethane to recover the 1-amino-2-methylhexan-2-ol auxiliary.

Safety and Handling

1-Amino-2-methylhexan-2-ol and its intermediates should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use. Many of the reagents used, such as strong bases (LDA) and alkylating agents (benzyl bromide), are hazardous and require careful handling.

Conclusion

1-Amino-2-methylhexan-2-ol is a highly valuable and versatile chiral building block in pharmaceutical intermediate synthesis. The protocols outlined in this document provide a practical framework for its enantioselective synthesis and its application as a chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. The principles and methodologies described herein can be adapted for the synthesis of a wide range of chiral molecules, contributing to the development of novel and improved therapeutic agents.

References

  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.
  • Aust J Chem. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Google Patents. (n.d.). Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. RSC Publishing.
  • E-Science Central. (n.d.).
  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
  • PMC. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
  • Master Organic Chemistry. (2018). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Royal Society of Chemistry. (n.d.). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes.
  • ResearchGate. (n.d.). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • ACS Publications. (n.d.). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids.
  • KOPS. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent.
  • PubChem. (n.d.). 1-Amino-2-methylhexan-2-ol. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024).
  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Amino-2-methylhexan-2-ol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Amino-2-methylhexan-2-ol. The purity of this amino alcohol is critical for its use in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Amino-2-methylhexan-2-ol. The purity of this amino alcohol is critical for its use in pharmaceutical development and other sensitive applications. This document provides practical, in-depth troubleshooting advice and frequently asked questions to assist you in removing impurities from your samples.

Introduction: The Importance of Purity

1-Amino-2-methylhexan-2-ol is a chiral amino alcohol with potential applications in the synthesis of bioactive molecules. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact its reactivity, biological activity, and safety profile. Common impurities may include starting materials, byproducts from side reactions (such as over-alkylation or elimination), and stereoisomers.[1] Therefore, robust purification and accurate purity assessment are essential steps in its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Amino-2-methylhexan-2-ol sample?

A1: The impurity profile of your sample will largely depend on the synthetic route used. A common method for synthesizing similar amino alcohols is the reaction of an organometallic reagent (e.g., a Grignard reagent) with an amino ketone or the ring-opening of an epoxide with an amine.[] Based on these general pathways, you might encounter the following impurities:

  • Unreacted Starting Materials: Such as the corresponding ketone or epoxide precursor.

  • Byproducts of the Grignard Reaction: If this method is used, you may have byproducts from the coupling of the Grignard reagent.

  • Diol Impurities: Arising from the hydrolysis of an epoxide precursor.

  • Over-alkylation Products: If the synthesis involves alkylation of an amine, secondary and tertiary amine byproducts can form.[1]

  • Enantiomeric or Diastereomeric Impurities: Depending on the stereoselectivity of your synthesis.

A general workflow for identifying and mitigating these impurities is outlined below.

Caption: Initial impurity assessment and general purification strategy.

Q2: What is a good starting point for purifying 1-Amino-2-methylhexan-2-ol by recrystallization?

A2: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3] For amino alcohols like 1-Amino-2-methylhexan-2-ol, which have both polar (amine, hydroxyl) and non-polar (hexyl chain) character, a range of solvents could be effective.

A good starting point is to test moderately polar solvents. A mixed solvent system is often effective. For example, you could dissolve your compound in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Solvent Selection Guide for Recrystallization

Solvent ClassExample SolventsRationale for Use
Alcohols Methanol, Ethanol, IsopropanolThe polar hydroxyl group can interact with the polar functional groups of the amino alcohol.
Esters Ethyl acetateModerate polarity, good for dissolving a range of compounds.
Aromatic Hydrocarbons TolueneCan be effective, especially if the compound has significant non-polar character.
Mixed Solvents Ethanol/Water, Ethyl acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal crystallization.

Q3: I'm having trouble with column chromatography. My compound is either sticking to the column or eluting too quickly. What should I do?

A3: This is a common issue when purifying amines on silica gel. The basic amine group can interact strongly with the acidic silica, leading to poor separation. Here are a few strategies to overcome this:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase can help to "cap" the acidic sites on the silica gel and improve the elution of your amine.

  • Consider Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel as the stationary phase can be very effective. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds.[1]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (using a C18 column and a mobile phase such as a water/acetonitrile or water/methanol gradient) can be a good alternative.

Below is a decision tree to help guide your chromatography choices.

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your 1-Amino-2-methylhexan-2-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the presence of all hydrogen atoms in the molecule. The integration of the peaks should correspond to the expected number of protons in each environment. Impurities will present as extra peaks.

    • ¹³C NMR: Will show a peak for each unique carbon atom. The absence of unexpected peaks is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrum of your pure compound will have a characteristic fragmentation pattern, and any additional peaks in the chromatogram can be analyzed to identify impurities. For amino alcohols, derivatization may be necessary to improve volatility.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. Since 1-Amino-2-methylhexan-2-ol lacks a strong UV chromophore, you will likely need to use a derivatization agent (like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)) to make it detectable by UV or fluorescence.[5][6] Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

Problem: Instead of forming crystals upon cooling, my compound separates as an oil.

Potential Cause Solution
Solution is too concentrated. Add a small amount of the "good" solvent to the hot solution to reduce the saturation.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Inappropriate solvent system. The boiling point of your solvent may be too high, or the polarity may not be ideal. Re-evaluate your solvent choice by performing small-scale solubility tests.
Presence of impurities. Oiling out can be caused by impurities that depress the melting point of your compound. Try a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.
Issue 2: Poor Resolution in Column Chromatography

Problem: My compound co-elutes with an impurity.

Potential Cause Solution
Inappropriate mobile phase polarity. If your compound and the impurity are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity.
Column is overloaded. Using too much crude material will lead to broad peaks and poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.
Incorrect stationary phase. If you are unable to achieve separation on silica gel, even with mobile phase modifiers, consider switching to a different stationary phase, such as alumina or reverse-phase C18.
Issue 3: Inconsistent Results in Purity Analysis

Problem: My purity results vary between different analytical techniques or different runs.

Potential Cause Solution
Sample instability. Amino alcohols can be sensitive to air (oxidation) or acidic conditions. Ensure your samples are stored properly (e.g., under an inert atmosphere, refrigerated) and that your analytical methods use appropriate conditions.
Incomplete derivatization (for HPLC/GC). If using a derivatization agent, ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
Method variability. Ensure your analytical methods are validated for robustness. Small changes in mobile phase composition, temperature, or flow rate can sometimes lead to significant variations in results.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude 1-Amino-2-methylhexan-2-ol. Add a few drops of a candidate solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot, and recrystallizes upon cooling, you have found a potential solvent.

  • Dissolution: In an Erlenmeyer flask, add your crude compound and a stir bar. Add the chosen solvent portion-wise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. A good mobile phase will give your compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Brückner, H., et al. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265 (1987). Available from: [Link]

  • Li, W., et al. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 41(5), 253-258 (2003). Available from: [Link]

  • Fodor, G., & Kucsman, Á. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 31(2), 148-154 (1953). Available from: [Link]

  • Singh, R., et al. 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available from: [Link]

  • Process for the preparation of amino-alcohols. US2243977A.
  • Recrystallization. Available from: [Link]

  • PubChem. 1-Amino-2-methylhexan-2-ol. Available from: [Link]

  • USP. Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available from: [Link]

  • Soderberg, T. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Available from: [Link]

  • Herbert, P., et al. HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science, 66(7), 964-968 (2001). Available from: [Link]

  • Elderfield, R. C., & Hageman, H. A. The Synthesis of Some Amino Alcohols. Journal of Organic Chemistry, 14(4), 605-637 (1949). Available from: [Link]

  • DePaolis, K. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. (2015). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available from: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (2021). Available from: [Link]

  • Reddy, G. S., et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. (2025). Available from: [Link]

  • Chemazone. 1-amino-2-methylhexan-2-ol. Available from: [Link]

  • SpectraBase. 2-Amino-2-methyl-1-hexanol. Available from: [Link]

  • Agilent. Amino-alcohols Analysis of amino-alcohols, C. Available from: [Link]

  • Alcaraz, M. J., et al. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150 (2022). Available from: [Link]

  • Method for splitting 1-amino-alkan-2-ol compounds. US6316671B1.
  • Iwata, T., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205 (2022). Available from: [Link]

  • IFSC. Experiment #11 – Chromatographic Separation of Amino Acids. Available from: [Link]

  • GERSTEL. A fully automated offline solution for the analysis of amino acids by GC-MS. Available from: [Link]

  • Dettmer, K. Amino acid analysis in biological fluids by GC-MS. (2009). Available from: [Link]

  • Ali, I., et al. Thin Layer Chromatography of Amino Acids. cr subscription agency. Available from: [Link]

  • Organic Syntheses. α-AMINOISOBUTYRIC ACID. Available from: [Link]

  • Tsikas, D. Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 984 (2023). Available from: [Link]

  • SpectraBase. 1-amino-2-methyl-2-propanol. Available from: [Link]

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. Available from: [Link]

  • ATB. 2-Methyl-2-hexanol | C7H16O | MD Topology | NMR | X-Ray. Available from: [Link]

  • D'Souza, A. M., & Beaudry, C. M. A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties. Organic & Biomolecular Chemistry, 15(31), 6523-6527 (2017). Available from: [Link]

Sources

Optimization

Optimizing solvent selection for 1-Amino-2-methylhexan-2-ol reactions

Technical Support Center: Solvent Optimization for 1-Amino-2-methylhexan-2-ol Executive Summary: The Physicochemical Profile 1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9) presents a unique challenge in solvent selection...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 1-Amino-2-methylhexan-2-ol

Executive Summary: The Physicochemical Profile

1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9) presents a unique challenge in solvent selection due to its bifunctional nature. It features a primary amine (highly nucleophilic) adjacent to a tertiary alcohol (sterically hindered, polar) and a lipophilic butyl tail.

  • The Challenge: The molecule is amphiphilic. The polar head group (

    
    /
    
    
    
    ) demands polarity for dissolution, while the aliphatic tail requires lipophilic interaction.
  • The Critical Factor: The tertiary alcohol at C2 creates significant steric bulk. While this protects against unwanted

    
    -acylation, it also reduces solubility in standard non-polar solvents (like hexane) and complicates crystallization.
    

Part 1: Solvent Selection Matrix

Use this decision matrix to select the optimal solvent system based on your intended chemical transformation.

Reaction ClassRecommended Solvent SystemSecondary ChoiceTechnical Rationale
Amide Coupling / Acylation Dichloromethane (DCM) or THF 2-MeTHFDCM solubilizes the free base well and prevents hydrogen-bond aggregation. THF is superior if low temperatures (

C) are required.
Reductive Amination Methanol (MeOH) or DCE EthanolProtic solvents like MeOH facilitate imine formation. 1,2-Dichloroethane (DCE) is preferred if using STAB (Sodium Triacetoxyborohydride) to avoid solvent reaction.
Cyclization (to Oxazolidinones) Acetonitrile (MeCN) TolueneMeCN provides the high dielectric constant needed for the transition state without being nucleophilic. Toluene is used if water azeotropic removal is necessary.
Salt Formation / Crystallization Isopropanol (IPA) + Ethyl Acetate Ethanol + Et2OThe HCl salt is often too soluble in MeOH. A mixture of IPA (solvent) and EtOAc (antisolvent) yields controlled crystal growth.
Partition / Extraction (Workup) MTBE or Ethyl Acetate DCMMTBE prevents stable emulsions often caused by the surfactant-like nature of amino alcohols at neutral pH.

Part 2: Troubleshooting Guides

Scenario A: "My reaction yield is low due to poor solubility of the starting material."

Diagnosis: The free base of 1-Amino-2-methylhexan-2-ol often forms intermolecular hydrogen bond networks (


), leading to gelation or poor dissolution in non-polar solvents.

Protocol: The "Disruptor" Strategy

  • Switch to Co-Solvent Systems: Do not use pure non-polar solvents (Hexane/Heptane).

  • Add a H-Bond Acceptor: If using Toluene or DCM, add 5-10% THF or Dioxane . These ethers disrupt the intermolecular H-bonds of the amino alcohol, significantly increasing solubility.

  • Temperature Modulation: Gently warm the mixture to

    
    C before adding the electrophile. This overcomes the lattice energy of the H-bonded network.
    
Scenario B: "I am getting O-acylation side products during amide coupling."

Diagnosis: Although the C2 alcohol is tertiary and hindered, aggressive conditions (high temperature, strong base) or highly reactive acyl chlorides can lead to ester formation.

Protocol: The "Chemoselective Control" Workflow

  • Solvent Choice: Use DCM at

    
    C. Avoid polar aprotic solvents like DMF or DMSO, which enhance the nucleophilicity of the hydroxyl group.
    
  • Base Selection: Use a non-nucleophilic organic base like DIPEA (Hünig's base). Avoid inorganic bases (KOH/NaOH) in biphasic systems, as they can deprotonate the alcohol.

  • Pathway Visualization:

AcylationPathway Start 1-Amino-2-methylhexan-2-ol (Free Base) Acyl Acyl Chloride / Anhydride Start->Acyl DCM Solvent: DCM (Non-polar, Aprotic) Acyl->DCM Preferred DMF Solvent: DMF (Polar, Aprotic) Acyl->DMF Avoid Amide Target Amide (N-Acylation) DCM->Amide Kinetic Control (Amine reacts fast) DMF->Amide Ester Side Product (O-Acylation) DMF->Ester Thermodynamic Risk (OH activation)

Figure 1: Solvent influence on chemoselectivity. Non-polar solvents favor the kinetic amine reaction, while polar aprotic solvents increase the risk of O-acylation.

Scenario C: "I cannot isolate the product; it stays in the aqueous phase during workup."

Diagnosis: 1-Amino-2-methylhexan-2-ol and its small amide derivatives are amphiphilic. At low pH, the amine is protonated (water-soluble). At high pH, the alcohol group facilitates water miscibility.

Protocol: The "Salting-Out" Extraction

  • pH Adjustment: Adjust aqueous layer pH to 10-11 using saturated

    
    . Do not use NaOH if your product has sensitive esters.
    
  • Saturation: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic molecule out ("salting out").

  • Solvent: Extract with 2-MeTHF or n-Butanol if the product is highly polar. For standard derivatives, Ethyl Acetate is sufficient.

  • Avoid: DCM is prone to forming emulsions with this specific amino alcohol structure.

Part 3: Purification Workflow (Acid/Base Extraction)

This method purifies the amino alcohol from non-basic impurities without chromatography.

PurificationFlow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as HCl Salt) PhaseSep1->AqLayer1 Keep BaseTreat Basify to pH 12 (NaOH or Na2CO3) AqLayer1->BaseTreat Extract Extract with MTBE or EtOAc BaseTreat->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 Discard FinalOrg Final Organic Layer (Pure Amino Alcohol) PhaseSep2->FinalOrg Dry & Concentrate

Figure 2: Acid-Base purification strategy for 1-Amino-2-methylhexan-2-ol. This leverages the basicity of the primary amine.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent for this amine? A: No. Primary amines react with ketones (like acetone) to form imines (Schiff bases). This is a reversible side reaction that will contaminate your product and lower yield. Use Nitriles (MeCN) or Ethers (THF) instead.

Q2: How do I remove water from the final product? It seems hygroscopic. A: The tertiary alcohol moiety makes the molecule hygroscopic.

  • Dry the organic extraction layer thoroughly with Anhydrous Sodium Sulfate (

    
    ) .
    
  • After rotary evaporation, chase the residue with Dichloromethane (2x) to azeotrope off residual moisture.

  • Store under Nitrogen/Argon.

Q3: The HCl salt is an oil, not a solid. How do I crystallize it? A: This is common for branched amino alcohols.

  • Technique: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) . Let it cool to room temperature, then add Diethyl Ether or Hexane dropwise until the solution turns cloudy. Store at

    
    C overnight. Scratching the glass side with a spatula often induces nucleation.
    

References

  • PubChem. (2025).[1][2] 1-Amino-2-methylhexan-2-ol Compound Summary. National Center for Biotechnology Information. Link

  • Bergbreiter, D. E., & Momongan, M. (2004). Asymmetric Synthesis of Amino Alcohols. Comprehensive Organic Functional Group Transformations II. (General reactivity of hindered amino alcohols).
  • Lizza, J. R., & Moura-Letts, G. (2017).[3] Solvent Effects in the Synthesis of

    
    -Amino Alcohols. Synthesis, 49(06), 1231-1242. (Grounding for solvent polarity choices).
    
  • Org. Synth. (2009). General Procedures for Amino Alcohol Cyclization and Purification. Organic Syntheses, Vol. 86. (Basis for workup protocols).

Sources

Troubleshooting

Stability of 1-Amino-2-methylhexan-2-ol under acidic vs basic conditions

Executive Summary 1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9) presents a unique stability profile defined by its tertiary alcohol core adjacent to a primary amine . While the amine functionality dictates basicity and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9) presents a unique stability profile defined by its tertiary alcohol core adjacent to a primary amine .

While the amine functionality dictates basicity and salt formation, the tertiary alcohol at the C2 position introduces significant lability under acidic conditions. Unlike robust primary alcohols (e.g., ethanol), this molecule is prone to acid-catalyzed dehydration via the E1 mechanism due to the stability of the tertiary carbocation intermediate. Conversely, under basic conditions, the primary risk is not decomposition but oxidative degradation and carbamate formation upon exposure to atmospheric


.

This guide provides the mechanistic grounding and troubleshooting workflows required to handle this compound in drug development and synthesis.

Stability Profile: Acidic Conditions

Status: High Risk (Condition Dependent)

The Mechanism: Why Acids Are Dangerous

In dilute aqueous acid at room temperature, the amine protonates (


), forming a stable ammonium salt. However, if the system is heated  or exposed to strong/anhydrous acids , the tertiary alcohol protonates and leaves as water. This generates a stable tertiary carbocation, which rapidly eliminates a proton to form an alkene (Dehydration).
Diagram 1: Acid-Catalyzed Degradation Pathway

The following logic flow illustrates the competition between stable salt formation and irreversible dehydration.

AcidStability Start 1-Amino-2-methylhexan-2-ol (Free Base) Acid Acid (H+) Start->Acid Ammonium Ammonium Salt (Stable at RT) Acid->Ammonium Kinetic Product (Fast, Reversible) Oxonium Protonated Alcohol (-OH2+) Acid->Oxonium Thermodynamic Drive Ammonium->Oxonium Heat / Strong Acid Carbocation Tertiary Carbocation (Intermediate) Oxonium->Carbocation -H2O (E1) Alkene Degradant: 2-Methylhex-1-ene / 2-ene Carbocation->Alkene -H+ (Irreversible)

Caption: Kinetic vs. Thermodynamic pathways in acid. While salt formation is fast, heat drives the irreversible loss of water to form alkene degradants.

Troubleshooting Acidic Workflows
SymptomProbable CauseCorrective Action
Product loss during workup Acidic Dehydration. You acidified the aqueous layer to extract impurities, but the low pH + exotherm caused elimination.Action: Neutralize on ice. Do not exceed pH 4-5 if heat is present. Use weak acids (Acetic) instead of strong mineral acids (HCl/H2SO4) if possible.
New peaks in GC/HPLC Alkene Formation. Peaks with lower polarity (longer retention in Reverse Phase) appearing.Action: Check Mass Spec for [M-18] peaks (Loss of

). This confirms dehydration.[1]
Oily residue instead of solid Hygroscopic Salt. The HCl salt of amino alcohols is often extremely hygroscopic.Action: Dry under high vacuum with

. Switch to a non-hygroscopic counter-ion (e.g., Fumarate or Tartrate).

Stability Profile: Basic Conditions

Status: Generally Stable (Handling Required)

The Mechanism: Oxidation & Chelation

The tertiary alcohol is resistant to base-catalyzed elimination (OH is a poor leaving group). However, the primary amine is susceptible to:

  • Carbamate Formation: Reaction with atmospheric

    
    .
    
  • Oxidation: Slow formation of N-oxides or imines if trace transition metals are present.

  • Chelation: The 1,2-amino-alcohol motif is a bidentate ligand. It will strip metal ions (Fe, Cu) from stainless steel or buffers, leading to colored complexes.

Troubleshooting Basic Workflows
SymptomProbable CauseCorrective Action
White precipitate in oil Carbamate Formation. The free amine absorbed

from the air.
Action: Store under Argon/Nitrogen. Repurify by dissolving in dilute acid and washing with ether, then basifying under inert atmosphere.
Solution turns blue/green Metal Chelation. The compound has complexed with Cu/Ni/Fe from the reactor or spatula.Action: Add EDTA to buffers. Use glass-lined or Hastelloy equipment. Avoid metal spatulas.
Drifting retention times pH Mismatch. In HPLC, if the mobile phase pH is near the amine pKa (~9.5), the ionization state fluctuates.Action: Use a high pH buffer (pH 11) with a hybrid column (e.g., XBridge) or low pH (pH 2.5) to keep it fully protonated.

Analytical Method Guidelines

Detecting this molecule is challenging due to the lack of a UV chromophore (no double bonds or aromatic rings).

Recommended HPLC Parameters
  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) are preferred.

  • UV/Vis: Only viable if derivatized (e.g., with OPA or FMOC). Low wavelength (205-210 nm) is noisy and non-specific.

  • Mass Spec: ESI+ Mode. Look for [M+H]+ = 132.1 Da.

  • Column: C18 is often too hydrophobic for the free amine. Use a HILIC column or a C18-Aq (polar embedded) column.

Diagram 2: Analytical Troubleshooting Decision Tree

AnalyticalTree Problem Issue: No Peak / Poor Peak Shape CheckUV Are you using UV Detection? Problem->CheckUV Derivatize Required: Derivatize (FMOC/OPA) or switch to CAD/MS CheckUV->Derivatize Yes Tailing Severe Tailing? CheckUV->Tailing No (using MS/CAD) CheckpH Check Mobile Phase pH AddModifier Add 0.1% TFA (Acidic) or 0.1% TEA (Basic) CheckpH->AddModifier pH near pKa (9-10) Tailing->CheckpH

Caption: Decision tree for resolving common detection and peak shape issues in chromatography.

Storage & Handling Protocols

Protocol A: Long-Term Storage
  • Form: Store as the Hydrochloride Salt if possible. The salt blocks the amine from oxidation and is generally a solid.

    • Note: If storing as Free Base, it must be under inert gas (Ar/N2) at -20°C.

  • Container: Amber glass (light protection) with a Teflon-lined cap.

  • Desiccant: Essential. The compound is hygroscopic.

Protocol B: Re-isolation (Free Base from Salt)

Use this when the free amine is required for a reaction.

  • Dissolve salt in minimum water.

  • Cool to 0°C (Ice bath).

  • Add 2M NaOH dropwise until pH > 12.

  • Extract immediately with DCM or MTBE (Do not let sit in basic water to avoid potential retro-aldol type degradation, though rare).

  • Dry organic layer over

    
     and concentrate without heating  (>40°C) to avoid potential degradation.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions; E1 mechanism of tertiary alcohols).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Section 17-26: Dehydration of Alcohols).

  • Dolan, J. W. (2002). "Peak Tailing in HPLC". LCGC North America. (General principles of amine analysis).

  • PubChem Compound Summary. (2025). "1-Amino-2-methylhexan-2-ol".[3] National Center for Biotechnology Information. [Link]

Sources

Optimization

Subject: Resolving Phase Separation & Workup Challenges with 1-Amino-2-methylhexan-2-ol

Technical Support Center: 1-Amino-2-methylhexan-2-ol Application Guide Executive Summary & Chemical Context 1-Amino-2-methylhexan-2-ol (AMHO) is a valuable chiral auxiliary and intermediate, but its unique structure pres...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-2-methylhexan-2-ol Application Guide

Executive Summary & Chemical Context

1-Amino-2-methylhexan-2-ol (AMHO) is a valuable chiral auxiliary and intermediate, but its unique structure presents distinct processing challenges.[1][2] Unlike simple linear amines, AMHO possesses a "hydrotrope-like" architecture: a lipophilic hexyl tail combined with a polar, sterically crowded head group (tertiary alcohol adjacent to a primary amine).[2]

The Core Problem: Users frequently report "phase separation" issues. In our technical experience, this umbrella term usually refers to two distinct thermodynamic failures:

  • Stable Emulsions during Extraction: The molecule acts as a surfactant, stabilizing oil-in-water droplets.[1][2]

  • "Oiling Out" during Salt Formation: When attempting to crystallize salts (e.g., HCl, tartrate), the product separates as a dense, impurity-rich liquid rather than a crystalline solid.[2][3]

This guide provides the thermodynamic rationale and field-tested protocols to resolve these issues.

Diagnostic Workflow

Before applying a fix, identify which type of phase separation you are encountering.[2]

Troubleshooting Start Identify Phase Separation Issue Decision When does it occur? Start->Decision Emulsion During Extraction/Wash (Cloudy interface, no clear cut) Decision->Emulsion OilingOut During Crystallization/Salt Formation (Dense liquid droplets at bottom) Decision->OilingOut CheckPH Check pH of Aqueous Layer Emulsion->CheckPH TempControl Check Temperature Profile OilingOut->TempControl Acidic pH < 9 (Amine protonated = Surfactant) CheckPH->Acidic If Acidic Basic pH > 11 (Free Base) CheckPH->Basic If Basic ActionBrine Action: Sat. NaCl Wash + 5% MeOH Co-solvent Acidic->ActionBrine ActionFilter Action: Filter thru Celite (Remove particulate stabilizers) Basic->ActionFilter RapidCool Cooled too fast? TempControl->RapidCool ActionReheat Action: Reheat to clear solution Apply Slow Ramp (-5°C/hour) RapidCool->ActionReheat

Figure 1: Diagnostic decision tree for isolating the specific phase separation mechanism.

Module A: Resolving Stable Emulsions

The Mechanism: AMHO has a LogP of ~0.6 [1] and an amphiphilic structure. At neutral or slightly acidic pH (pH 6–8), the amine is partially protonated (


). This charged head group, combined with the lipophilic hexyl tail, mimics the structure of cationic detergents. This stabilizes the interface between your organic solvent (DCM, EtOAc) and water, preventing phase coalescence.
Protocol 1: The "High Ionic Strength" Break

Use this when a standard extraction yields a milky middle layer.

  • Do Not Shake Vigorously: In future runs, use gentle inversion. For the current emulsion, stop agitation immediately.

  • The Brine Charge: Add Saturated NaCl (Brine) to the separatory funnel. The volume of brine should equal 50% of the aqueous phase volume.

    • Why: This increases the density of the aqueous phase and "salts out" the organic components, disrupting the surfactant balance.

  • The Co-Solvent Spike: Add 2–5% Methanol or Isopropanol (relative to the total volume) to the funnel.

    • Why: Small alcohols reduce the surface tension of the water, destabilizing the rigid film surrounding the emulsion droplets [3].

  • Wait or Centrifuge: Allow to stand for 20 minutes. If a "rag layer" persists, drain the clear layers and filter the rag layer through a pad of Celite.

Data: Solvent Compatibility for Extraction

Solvent SystemEmulsion RiskRecommended pHNotes
DCM / Water High> 12Density similarity can be problematic.[1][2]
EtOAc / Water Moderate> 11Preferred.[2] Good density difference.
MTBE / Water Low> 11Best for preventing emulsions due to low miscibility.[2]

Module B: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Mechanism: When forming salts (e.g., AMHO-Hydrochloride), the lattice energy of the crystal must overcome the solvation energy. If the solvent is too polar (like water/methanol mixtures) or if impurities are present, the salt forms a "melt" or oil phase before it crystallizes. This is a metastable liquid-liquid phase separation (LLPS) [2].[1][2]

Protocol 2: The "Cloud Point" Crystallization

Use this when your salt forms a gummy oil at the bottom of the flask.

  • Redissolution: Do not attempt to scratch the oil.[2] Heat the mixture back to reflux until the oil fully dissolves and the solution is clear.

  • Solvent Adjustment:

    • If using Ethanol/Ether : Add more Ethanol (good solvent) until clear.[1][2]

    • Critical Step: Add the anti-solvent (Ether/Heptane) dropwise at reflux only until a faint, persistent cloudiness (the Cloud Point) appears.

  • Clear the Cloud: Add just enough good solvent (Ethanol) to make it clear again.[2]

  • Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/heating mantle. Allow it to cool to room temperature over 2–3 hours.

    • Why: Rapid cooling spikes supersaturation, forcing the system into the "oiling out" zone (spinodal decomposition) rather than the nucleation zone [2].[3]

  • Seeding: If available, add a seed crystal at roughly 5°C below the boiling point.

Frequently Asked Questions (FAQs)

Q1: I am trying to distill the free base, but it keeps foaming/bumping. Is this phase separation? No, this is likely due to residual water or solvent forming an azeotrope.[2] AMHO has a high boiling point.[2]

  • Fix: Ensure the material is strictly anhydrous (dry over

    
     for 4 hours). Use a capillary bleed or a magnetic stirrer with a high-torque setting during vacuum distillation to break surface tension.[1][2]
    

Q2: Why does the 2-methyl group make this harder to work with than 1-aminohexan-2-ol? The methyl group at the C2 position adds steric bulk.[1] This hinders the formation of tight crystal packing lattices for salts, making the "oiling out" state energetically competitive with the solid state.[3] It also increases the lipophilicity slightly compared to the des-methyl analog, making the free base more soluble in organics but the salt more prone to forming greases.

Q3: Can I use chromatography instead of crystallization? Yes, but beware of "tailing."

  • Fix: The amine interacts with silanols on silica gel. You must use a modifier. We recommend DCM:MeOH:NH4OH (90:9:1) .[1][2] The ammonium hydroxide competes for the silanol sites, sharpening the peak shape.

References

  • PubChem. (2023).[2] 1-Amino-2-methylhexan-2-ol Compound Summary (CID 55281824).[1][4] National Center for Biotechnology Information.[2] Link[1][2]

  • BenchChem. (2025).[2][3] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.Link[1][2]

  • AZoM. (2018).[2] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.[2]Link

  • Spectro Scientific. (2023).[2] Emulsion Breaking Techniques for Oil in Water Solvent Extractions.[2]Link[1][2]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Gas Chromatography (GC) Methodologies for the Analysis of 1-Amino-2-methylhexan-2-ol

This guide provides a comprehensive overview of gas chromatography (GC) methodologies applicable to the analysis of 1-Amino-2-methylhexan-2-ol. Given the physicochemical properties of this bifunctional molecule, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of gas chromatography (GC) methodologies applicable to the analysis of 1-Amino-2-methylhexan-2-ol. Given the physicochemical properties of this bifunctional molecule, this document focuses on comparative analytical strategies rather than a direct comparison of retention time data, which is not publicly available. The principles and experimental frameworks discussed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate a robust GC-based analytical method for this compound and structurally similar amino alcohols.

Introduction to the Analytical Challenge

1-Amino-2-methylhexan-2-ol is a chemical entity featuring both a primary amine and a tertiary alcohol functional group. This bifunctional nature presents a significant challenge for direct analysis by gas chromatography. The high polarity imparted by the amine and hydroxyl groups leads to strong interactions with the stationary phases of GC columns, resulting in poor chromatographic performance, including peak tailing and potential on-column degradation.[1][2] Furthermore, the low volatility of such compounds makes it difficult to achieve efficient transfer from the injector to the column without decomposition.[3]

Therefore, a critical step in the GC analysis of 1-Amino-2-methylhexan-2-ol is chemical derivatization. This process modifies the functional groups to increase volatility and reduce polarity, thereby improving chromatographic behavior and enabling reproducible and sensitive analysis.

The Imperative of Derivatization for Amino Alcohols

Direct injection of polar analytes like 1-Amino-2-methylhexan-2-ol into a GC system is often unsuccessful. The active hydrogens on the amine and hydroxyl groups can interact with silanol groups on the column surface, leading to undesirable peak shapes and poor resolution.[1][2] Derivatization mitigates these issues by replacing the active hydrogens with non-polar functional groups.

The ideal derivatization reaction for GC analysis should be:

  • Rapid and quantitative: The reaction should proceed quickly to completion to ensure that the analyte is fully converted to its derivative.

  • Productive of a single, stable derivative: This simplifies the resulting chromatogram and ensures accurate quantification.

  • Simple to perform: The procedure should be straightforward to minimize sample preparation time and potential for error.

Two primary derivatization strategies are widely applicable to compounds like 1-Amino-2-methylhexan-2-ol: silylation and acylation.

Comparative Analysis of Derivatization Strategies

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as desired sensitivity and the presence of interfering substances.

Derivatization StrategyReagent ExamplesMechanismAdvantagesDisadvantages
Silylation MSTFA, MTBSTFAReplacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2]Forms volatile by-products that elute with the solvent front.[2] TBDMS derivatives are more stable and less moisture sensitive.TMS derivatives can be sensitive to moisture. May require elevated temperatures for complete reaction.
Acylation TFAA, Acetic Anhydride, Chloroformates (e.g., ECF)Replacement of active hydrogens with an acyl group.[4][5]Reactions are often rapid and can be performed at room temperature. Chloroformate derivatives are generally stable.[6]By-products can sometimes interfere with the analysis. May require an extraction step to isolate the derivative.[5]

Proposed GC Methodologies and Expected Outcomes

While specific retention times for 1-Amino-2-methylhexan-2-ol are not documented, a robust analytical method can be developed using the principles outlined below. The following sections provide a hypothetical, yet detailed, experimental protocol based on a silylation approach, which is a common and effective method for amino-containing compounds.[2]

Experimental Protocol: Silylation with MSTFA

This protocol outlines the derivatization of 1-Amino-2-methylhexan-2-ol with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) followed by GC-MS analysis.

Materials:

  • 1-Amino-2-methylhexan-2-ol standard

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • GC-MS system with a suitable capillary column

Procedure:

  • Standard Preparation: Prepare a stock solution of 1-Amino-2-methylhexan-2-ol in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Derivatization:

    • Pipette 100 µL of the standard solution into a Reacti-Vial™.

    • Add 100 µL of MSTFA to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Program: 80°C hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Expected Chromatographic Outcome and Data Interpretation

Under these conditions, the derivatized 1-Amino-2-methylhexan-2-ol is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and conditions used.[7][8] For reliable compound identification, it is crucial to:

  • Confirm the derivative structure: The mass spectrum of the peak should be consistent with the di-silylated derivative of 1-Amino-2-methylhexan-2-ol.

  • Utilize Retention Indices: For more robust, inter-laboratory comparison, the retention time should be converted to a retention index (e.g., Kovats retention index). This is achieved by running a series of n-alkanes under the same chromatographic conditions and calculating the retention index based on the retention times of the alkanes bracketing the analyte peak.[9][10]

Visualization of the Analytical Workflow

The following diagrams illustrate the key processes in the GC analysis of 1-Amino-2-methylhexan-2-ol.

Derivatization_Workflow Analyte 1-Amino-2-methylhexan-2-ol (in solvent) Reaction Heating & Incubation Analyte->Reaction Reagent Derivatization Reagent (e.g., MSTFA) Reagent->Reaction Derivative Volatile Derivative Reaction->Derivative

Caption: Workflow for the derivatization of 1-Amino-2-methylhexan-2-ol.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Derivatized_Sample Derivatized Sample Injector Injector Derivatized_Sample->Injector Column GC Column Injector->Column Detector Mass Spectrometer Column->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (Identification) Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Overall workflow for the GC-MS analysis.

Alternative Analytical Approaches

While GC is a powerful technique for the analysis of volatile and semi-volatile compounds, other methods may also be suitable for 1-Amino-2-methylhexan-2-ol. High-Performance Liquid Chromatography (HPLC), particularly with a suitable detector such as a mass spectrometer (LC-MS), could be a viable alternative.[6] An advantage of HPLC is that it may not require derivatization, as the analysis is performed in the liquid phase. However, GC-MS often provides higher resolution and more detailed structural information from mass spectral fragmentation patterns.[11]

Conclusion

The successful analysis of 1-Amino-2-methylhexan-2-ol by gas chromatography is contingent on the appropriate use of derivatization to enhance its volatility and improve its chromatographic properties. This guide has compared two primary derivatization strategies, silylation and acylation, and provided a detailed, hypothetical protocol for a silylation-based GC-MS method. While specific retention time data is not available in the literature, the methodologies and principles discussed herein provide a solid foundation for the development of a robust and reliable analytical method for this and other challenging amino alcohols. The use of retention indices is strongly recommended for unambiguous compound identification and inter-laboratory method transfer.

References

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-methylhexan-2-ol. Retrieved from [Link]

  • GL Sciences. (n.d.). Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. Retrieved from [Link]

  • Wittmann, C., et al. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram showing retention time for different residual.... Retrieved from [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • Chempendix. (n.d.). Retention Indexes. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Anatune. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
  • LCGC International. (2012, April 1). Retention Time Changes. Retrieved from [Link]

  • Wiley Online Library. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of retention index (I), molecular retention index (∆Me), and.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide: Personal Protective Equipment (PPE) for Handling 1-Amino-2-methylhexan-2-ol

Executive Safety Summary 1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9 / Analogous to aliphatic amino alcohols) is a functionalized aliphatic amine often utilized as a synthesis intermediate or building block. Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Amino-2-methylhexan-2-ol (CAS: 100911-67-9 / Analogous to aliphatic amino alcohols) is a functionalized aliphatic amine often utilized as a synthesis intermediate or building block. Unlike simple alcohols, the presence of the primary amine group adjacent to a tertiary alcohol creates a bifunctional hazard profile .

Immediate Hazard Classification:

  • Primary Threat: Skin Corrosion/Serious Eye Damage (Category 1B/1C). The basicity of the amine group allows it to saponify skin lipids, leading to deep, penetrating burns that may not be immediately painful.

  • Secondary Threat: Acute Toxicity (Dermal/Inhalation). Lipophilic alkyl tail facilitates rapid dermal absorption.

  • Physical Threat: Combustible Liquid. Vapors may form explosive mixtures with air.[1]

Core Directive: Treat this substance as a Corrosive Toxicant . Standard "lab safety" (safety glasses + lab coat) is insufficient for handling neat (undiluted) material.

Hazard Mechanism & Causality

To select the correct PPE, one must understand the chemical interaction with biological tissue.

  • Alkaline Hydrolysis (The "Amine Burn"): The amine moiety (

    
    ) attacks the fatty acids in cell membranes (saponification). Unlike acid burns which form a protective eschar (scab) that limits penetration, alkaline burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.
    
    • Implication: Eye protection must be sealed (goggles), not open (glasses), to prevent vapor/splash entry.

  • Lipophilicity (The "Hexyl" Chain): The hexyl carbon chain increases the molecule's ability to cross the stratum corneum (outer skin layer).

    • Implication: Thin nitrile gloves (4 mil) may offer insufficient breakthrough time for prolonged contact.

PPE Selection Matrix

The following matrix dictates protection levels based on operational volume and risk potential.

PPE ComponentLevel 1: Analytical/Small Scale (< 10 mL, capped vials)Level 2: Preparative/Synthesis (10 mL – 1 L, open handling)Level 3: Bulk/Spill Cleanup (> 1 L or Emergency)
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (8-inch min)Full-Face Respirator (acts as eye protection)
Hand Protection Nitrile (Double gloved, min 5 mil total)Laminate Film (Silver Shield) or Heavy Gauge NeopreneLaminate Film Liner + Heavy Butyl Outer
Body Protection 100% Cotton Lab Coat (Snap closure)Chemical Resistant Apron (PVC/Tychem) over Lab CoatTychem® C or F Coveralls (Taped seams)
Respiratory Fume Hood (Sash at 18")Fume Hood.[2] If outside hood: Half-face Resp. w/ Ammonia/Methylamine CartridgesFull-Face Respirator w/ Multi-Gas (OV/Ammonia) Cartridges
Data Logic: Glove Material Permeation

Note: Specific permeation data for 1-Amino-2-methylhexan-2-ol is rare. The following recommendations use "Read-Across" data from analogous aliphatic amines (e.g., 2-Amino-2-methyl-1-propanol).

MaterialEstimated Breakthrough TimeRecommendation
Nitrile (Disposable, 4 mil) < 15 MinutesSplash Only. Change immediately upon contact.
Latex (Natural Rubber) Not Recommended Poor resistance to organic amines; degradation risk.[3]
Neoprene (Heavy, 20 mil) > 240 MinutesRecommended for preparative handling.
Laminate (Silver Shield) > 480 MinutesBest Practice for prolonged immersion or spill cleanup.

Operational Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE and engineering controls.

PPE_Decision_Logic Start Task Assessment: 1-Amino-2-methylhexan-2-ol VolumeCheck Volume > 100 mL OR Open Vessel Heating? Start->VolumeCheck FumeHood Is Fume Hood Available? VolumeCheck->FumeHood Yes (Prep/Bulk) Level1 LEVEL 1 PPE - Double Nitrile Gloves - Safety Goggles - Lab Coat VolumeCheck->Level1 No (Analytical) Level2 LEVEL 2 PPE - Neoprene/Laminate Gloves - Goggles + Face Shield - Chem-Resistant Apron FumeHood->Level2 Yes RespReq REQUIREMENT: Add Respiratory Protection (OV/Ammonia Cartridge) FumeHood->RespReq No (High Risk) RespReq->Level2 Combined

Figure 1: Risk-based decision tree for selecting appropriate PPE levels.

Standard Operating Protocol (SOP)

Phase 1: Pre-Work Verification
  • Ventilation Check: Verify fume hood face velocity is 80–100 fpm.

  • Neutralizer Prep: Have a spill kit ready containing Citric Acid or commercial amine neutralizer. Do not use strong mineral acids for cleanup as this may generate excessive heat.

Phase 2: Donning Sequence (Critical)

To prevent cross-contamination, follow this strict order:

  • Inspect Lab Coat/Apron for tears.

  • Don Inner Gloves (Nitrile).

  • Don Outer Gloves (Neoprene or Laminate) over the sleeve cuff.

  • Don Goggles , ensuring a seal against the face.

  • Don Face Shield (if handling >100mL).

Phase 3: Handling & Transfer
  • Technique: Always pour away from the body.

  • Vapor Control: Keep containers closed when not actively dispensing. Amino alcohols can absorb moisture and

    
     from the air, altering their physical properties.
    
Phase 4: Doffing & Disposal Workflow

Doffing_Workflow Handling Handling Complete OuterGlove Remove Outer Gloves (Leave Inner Nitrile On) Handling->OuterGlove Apron Remove Apron/Shield OuterGlove->Apron InnerGlove Remove Inner Gloves (Peel from inside) Apron->InnerGlove Wash Wash Hands (Soap + Water 20s) InnerGlove->Wash

Figure 2: Sequential doffing procedure to minimize secondary skin contact.

Emergency Response Protocols

Exposure Scenarios[2][4][6][7][8][9]
  • Skin Contact:

    • IMMEDIATE: Move to safety shower.

    • FLUSH: Rinse for minimum 15 minutes .

    • REMOVE: Cut off contaminated clothing while under the shower.[4][5][6] Do not pull shirts over the head if contaminated.

    • MEDICAL: Seek evaluation. Alkaline burns can have a delayed onset of necrosis.

  • Eye Contact:

    • IMMEDIATE: Eye wash station.

    • HOLD: Force eyelids open.

    • FLUSH: Minimum 30 minutes (longer than standard 15 mins due to alkaline nature).

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Level 3 PPE (Respirator + Butyl Gloves).

  • Absorb: Use vermiculite or dry sand.

  • Neutralize: Cautiously apply dilute citric acid to the absorbent if approved by site safety officer.

  • Disposal: Collect in a container marked "Hazardous Waste: Corrosive Organic Amine." DO NOT mix with oxidizing acids (Nitric, Perchloric) due to fire/explosion risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55281824, 1-Amino-2-methylhexan-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-2-methylhexan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-2-methylhexan-2-ol
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